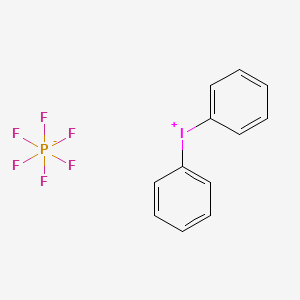
Diphenyliodonium hexafluorophosphate
Cat. No. B1225549
Key on ui cas rn:
58109-40-3
M. Wt: 426.08 g/mol
InChI Key: DSSRLRJACJENEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04310469
Procedure details


The procedure of Example 1 was repeated for preparing an aromatic halonium salt using diphenyliodonium chloride. In this preparation, fluoroboric acid was replaced by 25 ml (60%) hexafluorophosphoric acid. There was obtained a 74% yield of diphenyliodonium hexafluorophosphate having a m.p. of 139°-141° C.
[Compound]
Name
halonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[C:2]1([I+:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.F[B-](F)(F)F.[H+].[F:21][P-:22]([F:27])([F:26])([F:25])([F:24])[F:23].[H+]>>[F:21][P-:22]([F:27])([F:26])([F:25])([F:24])[F:23].[C:9]1([I+:8][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,2.3,4.5,6.7|
|
Inputs


Step One
[Compound]
|
Name
|
halonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.[H+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
